

Application Notes and Protocols for Tetrazine-Ph-acid in Fluorescence Microscopy

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Compound of Interest

Compound Name: *Tetrazine-Ph-acid*

Cat. No.: *B611307*

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Introduction

Tetrazine-Ph-acid is a versatile bioorthogonal probe that has emerged as a powerful tool in fluorescence microscopy, particularly for live-cell imaging and in vivo studies. This molecule contains a tetrazine moiety, which undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This "click chemistry" reaction is characterized by its exceptional kinetics and biocompatibility, proceeding efficiently under physiological conditions without the need for toxic catalysts.

A key advantage of the tetrazine-TCO ligation is its fluorogenic nature. Many tetrazine-fluorophore conjugates exhibit quenched fluorescence that is significantly enhanced upon reaction with a TCO-modified target. This "turn-on" mechanism provides a high signal-to-noise ratio, minimizing background from unreacted probes and enabling no-wash imaging protocols. The carboxylic acid group on the phenyl ring of **Tetrazine-Ph-acid** provides a convenient handle for conjugation to a wide range of molecules, including fluorophores, proteins, and antibodies, further expanding its utility in biological research.

These application notes provide an overview of the chemical properties of **Tetrazine-Ph-acid**, detailed protocols for its use in fluorescence microscopy, and quantitative data to aid in experimental design.

Chemical Properties and Bioorthogonal Reaction

Tetrazine-Ph-acid participates in one of the fastest known bioorthogonal reactions, the iEDDA reaction with TCO. This reaction is highly specific and does not interfere with native cellular processes. The stability of the tetrazine ring is a crucial factor for its successful application. Generally, tetrazines are more stable at neutral to slightly acidic pH (around 6.0-7.5). Basic conditions (pH > 8.5) and the presence of strong reducing agents can lead to degradation. Electron-donating groups on the tetrazine ring tend to enhance stability but may result in slower reaction kinetics, while electron-withdrawing groups can increase reactivity but may decrease stability in aqueous solutions. Phenyl-substituted tetrazines, such as **Tetrazine-Ph-acid**, offer a good balance of reactivity and stability for many biological applications.

Data Presentation

Table 1: Physicochemical and Photophysical Properties of Tetrazine-Ph-acid and Related Derivatives

Compound	Molecular Formula	Molecular Weight (g/mol)	λ_{max} (nm)	Extinction Coefficient (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Quantum Yield (Φ)	Notes
4-(1,2,4,5-tetrazin-3-yl)benzoic acid (Tetrazine-Ph-acid)	$\text{C}_9\text{H}_6\text{N}_4\text{O}_2$	202.17	~520-540	Not reported	Not reported	Primarily a reactive handle; photophysical properties are determined by the conjugated fluorophore.
3-phenyl-1,2,4,5-tetrazine	$\text{C}_8\text{H}_6\text{N}_4$	158.16	~540	Not reported	Not reported	Parent compound for the phenyl-tetrazine class.
Representative Tetrazine-Fluorophore Conjugate (e.g., XFD568 Tetrazine)	Not applicable	Not applicable	579	91,300	High	Provides bright and stable fluorescence for imaging. ^[1]
Representative Tetrazine-	Not applicable	Not applicable	495	55,000	0.0033 (quenched)	Exhibits significant fluorescence

Fluorophore
Conjugate
(e.g., FI-6-Tz)

turn-on
upon
reaction.[2]

Table 2: Second-Order Rate Constants (k_2) for the Reaction of Phenyl-Tetrazine Derivatives with trans-Cyclooctene (TCO)

Tetrazine Derivative	TCO Derivative	k_2 ($M^{-1}s^{-1}$)	Conditions
3-phenyl-1,2,4,5-tetrazine	TCO	26,000	PBS, 37°C
4-(1,2,4,5-tetrazin-3-yl)benzoic acid	TCO	Not specifically reported, but expected to be in a similar range to 3-phenyl-1,2,4,5-tetrazine	-
3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine	TCO	820	PBS, 37°C
3-(4-(aminomethyl)phenyl)-1,2,4,5-tetrazine	TCO	5,300	PBS, 37°C
3-(p-methoxyphenyl)-6-methyl-1,2,4,5-tetrazine	TCO	210	PBS, 37°C

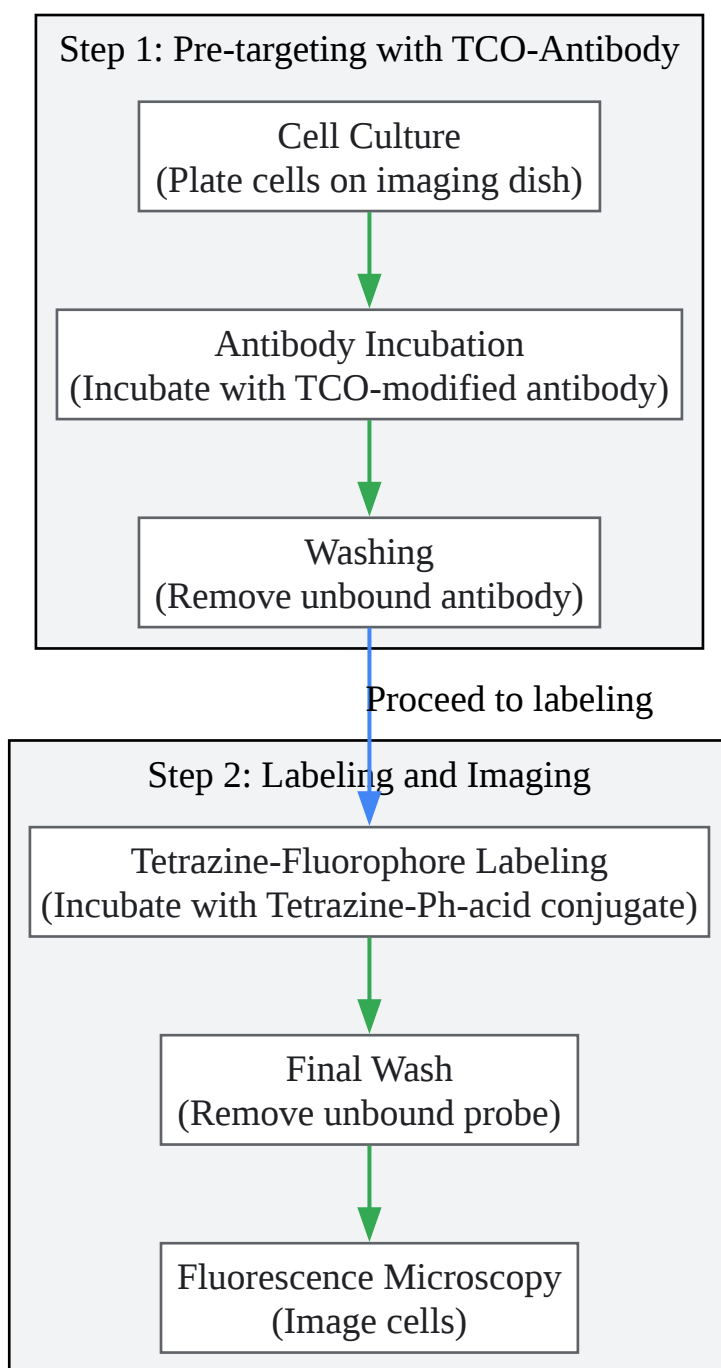
Table 3: Fluorescence Turn-On Ratios of Fluorogenic Tetrazine Probes

Tetrazine Probe	Fold Fluorescence Enhancement (upon reaction with TCO)	Emission λ_{max} (nm)
Tetramethyl BODIPY-Tetrazine (phenyl linked)	up to 1600	Not specified
Coumarin-based HELIOS probes	2500 to 11,000	455 - 502
FI-6-Tz	109	517
DiPyTet with axial TCO	9 to 91	478 - 605

Experimental Protocols

Protocol 1: General Workflow for Live-Cell Imaging using a Pre-targeting Strategy

This protocol outlines a two-step labeling approach where a TCO-modified antibody is first used to label a specific cellular target, followed by imaging with a **Tetrazine-Ph-acid**-fluorophore conjugate.



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Caption: Pre-targeting workflow for live-cell imaging.

Materials:

- Cells expressing the target of interest

- Glass-bottom imaging dishes
- Cell culture medium
- TCO-modified primary antibody against the target
- Bovine Serum Albumin (BSA)
- Phosphate-Buffered Saline (PBS)
- **Tetrazine-Ph-acid** conjugated to a suitable fluorophore (Tetrazine-Fluorophore)
- Fluorescence microscope with appropriate filter sets and environmental chamber

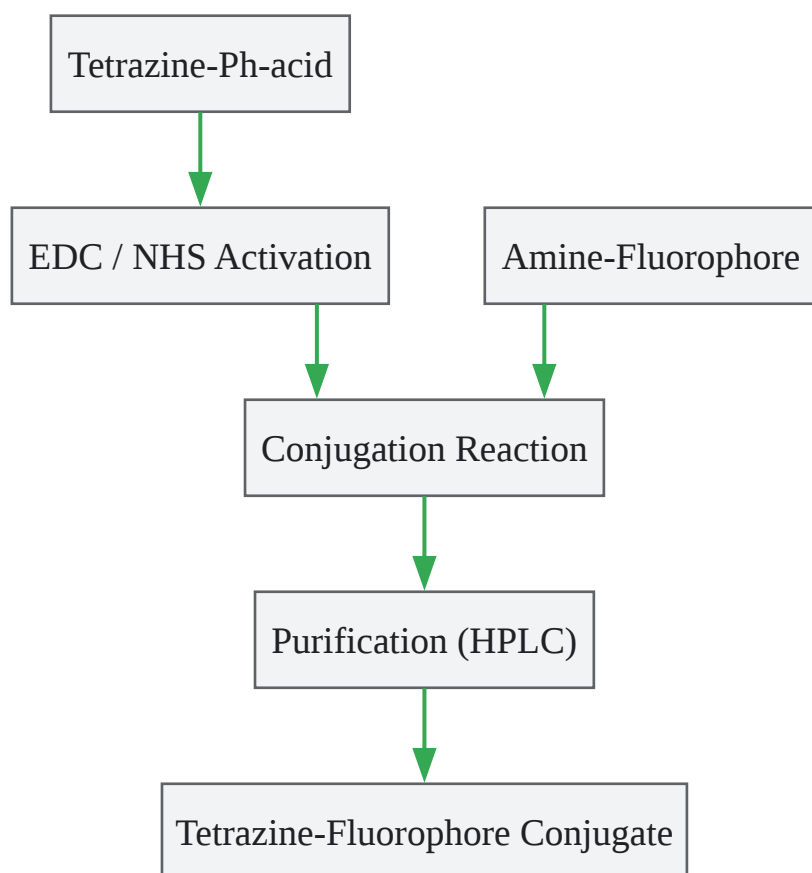
Procedure:

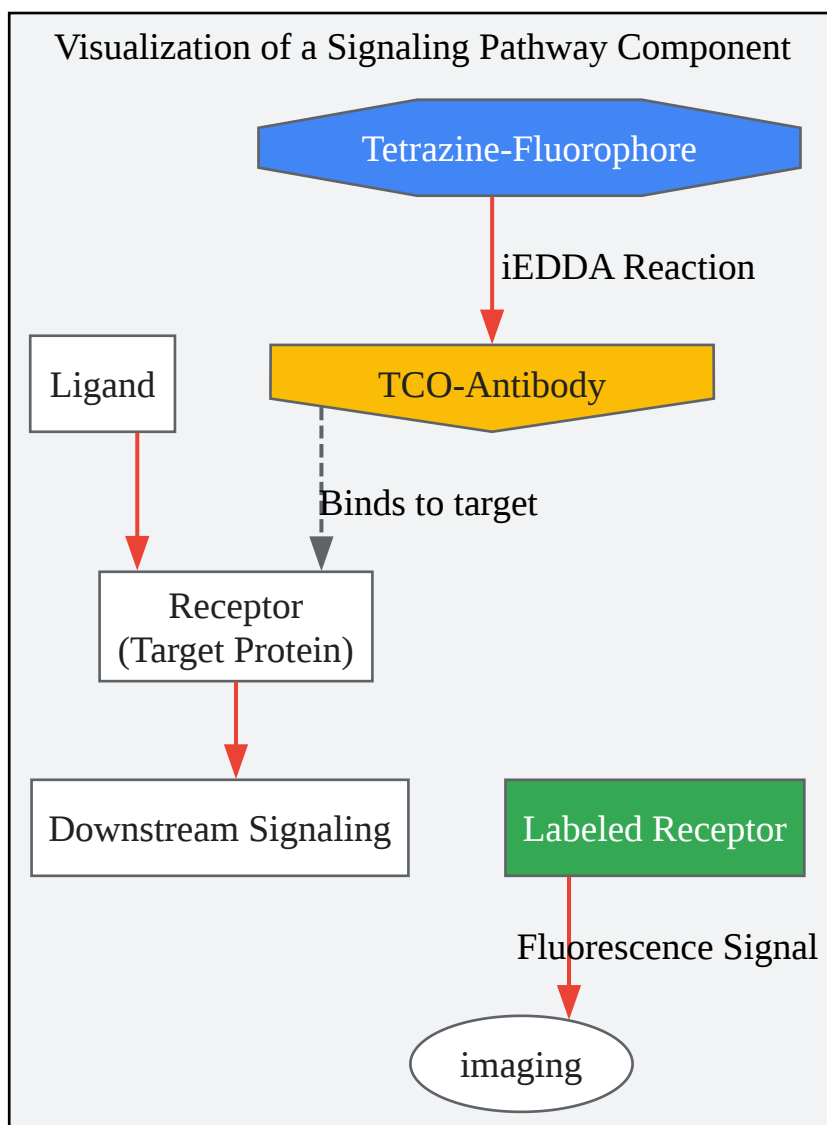
- Cell Preparation:
 - Plate cells on a glass-bottom imaging dish and culture until they reach the desired confluency.
- Antibody Incubation (Pre-targeting):
 - Prepare the antibody solution by diluting the TCO-modified antibody to the desired working concentration (typically 1-10 $\mu\text{g/mL}$) in pre-warmed cell culture medium containing 1% BSA.
 - Remove the culture medium from the cells and wash once with pre-warmed PBS.
 - Add the antibody solution to the cells and incubate for 1 hour at 37°C in a CO₂ incubator.
[3]
- Washing:
 - Remove the antibody solution and wash the cells three times with pre-warmed cell culture medium to remove any unbound antibody.[3]
- Tetrazine-Fluorophore Labeling:

- Prepare the labeling solution by diluting the Tetrazine-Fluorophore probe in pre-warmed cell culture medium to a final concentration of 1-5 μM .
- Add the labeling solution to the cells and incubate for 5-15 minutes at 37°C.[3]
- Final Wash and Imaging:
 - Remove the Tetrazine-Fluorophore solution and wash the cells twice with pre-warmed cell culture medium.
 - Replace with fresh, pre-warmed imaging medium.
 - Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen fluorophore. Maintain physiological conditions (37°C, 5% CO_2) during imaging.

Protocol 2: Conjugation of Tetrazine-Ph-acid to an Amine-Containing Fluorophore

This protocol describes the conjugation of **Tetrazine-Ph-acid** to a fluorophore containing a primary amine via carbodiimide chemistry.





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